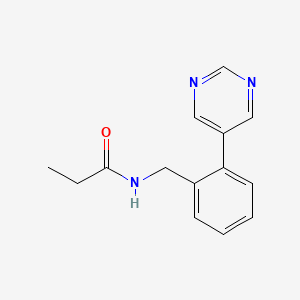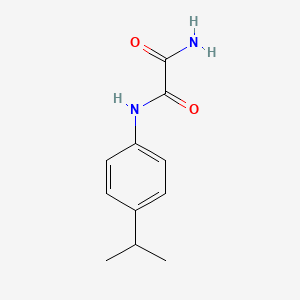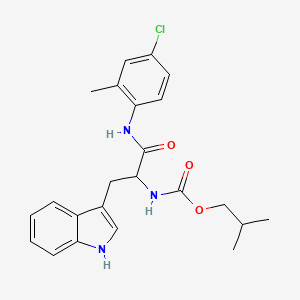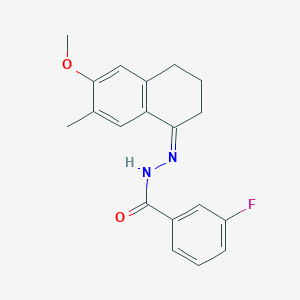![molecular formula C16H19NO2 B3899627 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol](/img/structure/B3899627.png)
1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol
説明
1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a beta-adrenergic receptor antagonist that has been studied extensively for its effects on various physiological and biochemical processes. In
作用機序
The mechanism of action of 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol involves its binding to beta-adrenergic receptors. This binding inhibits the activation of these receptors by endogenous catecholamines such as epinephrine and norepinephrine. This leads to a decrease in heart rate, blood pressure, and cardiac output, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can decrease heart rate, blood pressure, and cardiac output. It can also decrease the release of renin from the kidneys, which can be beneficial in the treatment of hypertension. Additionally, it can inhibit the growth of cancer cells, making it a potential therapeutic agent in cancer treatment.
実験室実験の利点と制限
One advantage of using 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol in lab experiments is its high yield in the synthesis process. Additionally, it has been extensively studied, and there is a significant amount of research available on its mechanism of action and potential therapeutic applications. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol. One area of interest is its potential use in cancer treatment. Further research is needed to determine the optimal dosage and treatment schedule for this application. Additionally, there is potential for the development of new beta-adrenergic receptor antagonists based on the structure of this compound. These new compounds could have improved efficacy and fewer side effects compared to currently available drugs. Finally, there is potential for the development of new synthetic routes for the production of this compound that are more efficient and cost-effective.
科学的研究の応用
1-[(4-methylphenyl)amino]-3-phenoxy-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-arrhythmic effects and can be used to treat hypertension, heart failure, and angina. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(4-methylanilino)-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-13-7-9-14(10-8-13)17-11-15(18)12-19-16-5-3-2-4-6-16/h2-10,15,17-18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOKZCGXGCFFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B3899554.png)
![3-ethyl-5-[(4-propoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3899556.png)
![N-benzyl-N-[(benzyloxy)carbonyl]-4-nitrophenylalaninamide](/img/structure/B3899560.png)
![ethyl 1-benzyl-5-hydroxy-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B3899566.png)



![ethyl 2-(3-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3899629.png)

![4-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B3899644.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}ethanol](/img/structure/B3899647.png)

![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B3899667.png)
